molecular formula C8H8BrNO3 B13974163 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Katalognummer: B13974163
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: KZSZCKIVIREPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde typically involves the bromination of a pyridine derivative followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Methoxymethoxylation: The brominated pyridine is then treated with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.

    Formylation: Finally, the formyl group is introduced using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 2-Bromo-3-(methoxymethoxy)pyridine-4-carboxylic acid.

    Reduction: 2-Bromo-3-(methoxymethoxy)pyridine-4-methanol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science:

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxymethoxy group can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the methoxymethoxy group.

    2-Bromo-4-chloro-3-(methoxymethoxy)pyridine: Similar structure with an additional chlorine atom.

    3-(Methoxymethoxy)pyridine-4-carbaldehyde: Lacks the bromine atom.

Uniqueness

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is unique due to the presence of both the bromine atom and the methoxymethoxy group. This combination allows for versatile chemical reactivity and potential applications in various fields. The methoxymethoxy group enhances solubility and stability, while the bromine atom provides a site for further functionalization.

Eigenschaften

Molekularformel

C8H8BrNO3

Molekulargewicht

246.06 g/mol

IUPAC-Name

2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3

InChI-Schlüssel

KZSZCKIVIREPLX-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CN=C1Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.